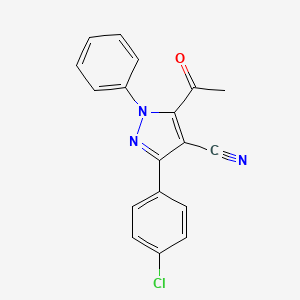![molecular formula C18H14N2O2S B12872042 1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]- CAS No. 858117-54-1](/img/structure/B12872042.png)
1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,3-diol is a complex organic compound that features a unique structure combining a thiophene ring, a pyrrolo[2,3-b]pyridine core, and a benzene ring with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,3-diol typically involves multi-step organic synthesis. One common approach is to start with the construction of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the thiophene ring and the benzene-1,3-diol moiety. Key steps may include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Thiophene Ring Introduction: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of Benzene-1,3-diol: The final step involves the attachment of the benzene-1,3-diol group, which can be achieved through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
化学反应分析
Types of Reactions
5-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced under appropriate conditions to modify the pyridine or thiophene rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,3-diol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the nature of the target.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid.
Pyrrolo[2,3-b]pyridine Derivatives: Compounds like 5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine.
Benzene-1,3-diol Derivatives: Compounds such as resorcinol.
Uniqueness
What sets 5-((5-(Thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzene-1,3-diol apart is the combination of these three distinct moieties in a single molecule. This unique structure could confer specific properties that are not present in simpler analogs, making it a valuable compound for various applications.
属性
CAS 编号 |
858117-54-1 |
|---|---|
分子式 |
C18H14N2O2S |
分子量 |
322.4 g/mol |
IUPAC 名称 |
5-[(5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H14N2O2S/c21-15-4-11(5-16(22)7-15)3-14-9-20-18-17(14)6-13(8-19-18)12-1-2-23-10-12/h1-2,4-10,21-22H,3H2,(H,19,20) |
InChI 键 |
IKLQTMPQNGYSRU-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1C2=CC3=C(NC=C3CC4=CC(=CC(=C4)O)O)N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871974.png)

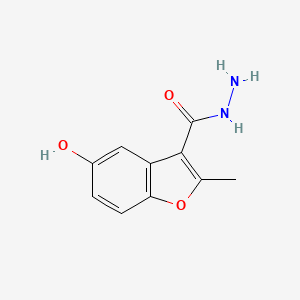
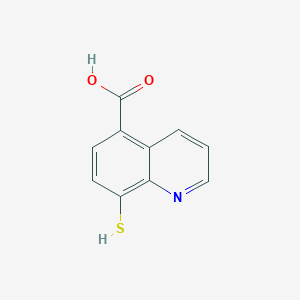
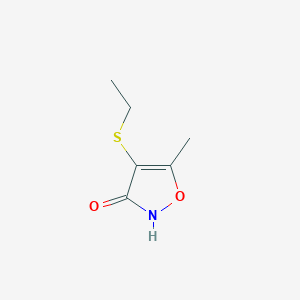
![4-{2-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12872005.png)
![2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12872014.png)

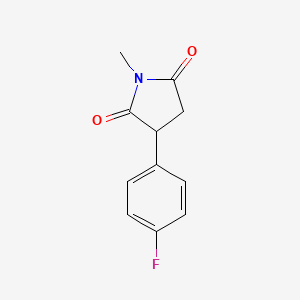
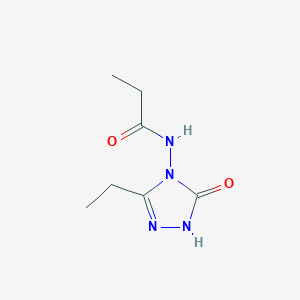

![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)
![4-{[(Furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B12872058.png)
